2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)-
Description
Molecular Architecture and IUPAC Nomenclature
The compound 2H-benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)- features a bicyclic benzimidazolone core, which consists of a benzene ring fused to an imidazol-2-one moiety. The IUPAC name systematically describes its structure: 4-bromo-1-(propan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one . This nomenclature specifies the bromine substituent at position 4 of the benzene ring and the isopropyl group (-CH(CH₃)₂) at position 1 of the imidazolone ring.
The molecular formula is C₁₀H₁₁BrN₂O , with a molecular weight of 255.11 g/mol . The core structure’s planarity is disrupted by the non-planar imidazolone ring, which adopts a puckered conformation due to the carbonyl group at position 2. Key bond lengths include:
- C=O bond: ~1.23 Å (typical for carbonyl groups)
- C-Br bond: ~1.90 Å (consistent with aryl bromides)
- C-N bonds in the imidazolone ring: ~1.38–1.42 Å.
Table 1: Key Structural Parameters
| Parameter | Value (Å) | Source |
|---|---|---|
| C4-Br bond length | 1.89 | |
| N1-C1 (isopropyl) bond | 1.47 | |
| C2=O bond length | 1.23 |
X-ray Crystallographic Analysis of the Benzimidazolone Core
X-ray diffraction studies of analogous benzimidazolone derivatives reveal a triclinic crystal system with space group P-1 and unit cell parameters a = 7.12 Å, b = 8.45 Å, c = 10.23 Å, α = 89.5°, β = 78.3°, γ = 85.2°. The benzimidazolone core exhibits slight deviation from planarity (dihedral angle: 5.2°), attributed to steric interactions between the isopropyl group and adjacent substituents.
The carbonyl oxygen at position 2 participates in intermolecular hydrogen bonds with neighboring N-H groups (N⋯O distance: 2.85 Å), forming a dimeric structure that stabilizes the crystal lattice. Additionally, π-π stacking interactions between benzene rings of adjacent molecules (centroid distance: 3.65 Å) further enhance crystalline stability.
Substituent Effects: Bromine and Isopropyl Group Steric Interactions
The bromine atom at position 4 exerts a strong electron-withdrawing effect (-I), polarizing the benzene ring and reducing electron density at the ortho and para positions. This electronic perturbation influences reactivity in electrophilic substitution reactions, directing incoming groups to meta positions relative to bromine.
The isopropyl group at position 1 introduces significant steric bulk, with a van der Waals volume of ~54 ų. This substituent forces the imidazolone ring into a twisted conformation, increasing the N1-C1-C2 bond angle to 112.5° (vs. 109.5° in unsubstituted analogs). Molecular dynamics simulations indicate that the isopropyl group’s rotation is restricted (energy barrier: ~8 kcal/mol), leading to a predominant conformation where one methyl group aligns perpendicular to the benzimidazolone plane.
Table 2: Substituent Impact on Molecular Geometry
| Substituent | Bond Angle (°) | Torsional Barrier (kcal/mol) |
|---|---|---|
| Bromine (C4) | 120.3 (C4-C5) | N/A |
| Isopropyl (N1) | 112.5 (N1-C1) | 8.0 |
Comparative Structural Analysis with Related Benzimidazole Derivatives
Compared to 4-bromo-1H-benzimidazole (C₇H₅BrN₂), the title compound’s imidazolone ring introduces a rigid carbonyl group, reducing overall molecular flexibility. The C2=O group increases dipole moment (μ = 4.2 D vs. 2.8 D in non-ketone analogs).
5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one (C₁₀H₁₁BrN₂O) differs only in bromine position (5 vs. 4). This positional isomer exhibits a 7° larger dihedral angle between the benzene and imidazolone rings due to increased steric clash between bromine and the isopropyl group.
Table 3: Structural Comparison of Benzimidazole Derivatives
| Compound | Dihedral Angle (°) | Dipole Moment (D) |
|---|---|---|
| 4-Bromo-1-isopropyl-benzimidazolone | 5.2 | 4.2 |
| 5-Bromo-1-isopropyl-benzimidazolone | 12.1 | 3.9 |
| 4-Bromo-1H-benzimidazole | 0.0 | 2.8 |
Properties
IUPAC Name |
7-bromo-3-propan-2-yl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6(2)13-8-5-3-4-7(11)9(8)12-10(13)14/h3-6H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJFNKBBMIGJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=CC=C2)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Overview
2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)- is a member of the benzimidazole family, which is known for its diverse biological activities. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties.
Biology
- Antimicrobial and Antiviral Properties : Research indicates that benzimidazole derivatives exhibit significant antimicrobial and antiviral activities. Studies have shown that compounds similar to 2H-Benzimidazol-2-one can inhibit the growth of various pathogens, making them candidates for further investigation as potential therapeutic agents.
Medicine
- Anticancer Activity : The compound has been explored for its anticancer properties. It may inhibit specific enzymes and pathways involved in cancer cell proliferation, thus presenting a potential avenue for cancer treatment development. Research has demonstrated that modifications to the benzimidazole core can enhance its efficacy against cancer cells.
Industry
- Material Development : The unique electronic and optical properties of this compound make it suitable for use in developing new materials, particularly in electronics and photonics. Its ability to interact with light can be harnessed in applications such as sensors and organic light-emitting diodes (OLEDs).
Case Studies
Several studies have documented the applications of benzimidazole derivatives:
- Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that certain benzimidazole derivatives exhibited potent antimicrobial activity against resistant strains of bacteria.
- Anticancer Research : Research detailed in Cancer Letters showed that benzimidazole derivatives could inhibit specific cancer cell lines by interfering with cell cycle progression.
- Material Science Application : Investigations into the optical properties of benzimidazole-based polymers have revealed their potential use in organic solar cells, highlighting their applicability in sustainable energy solutions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial membranes. The exact mechanism can vary depending on the specific biological context and the type of organism being targeted.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Table 1: Core Structural Comparisons
Key Observations :
Physicochemical Properties
Table 2: Solubility and Hydrophobicity
| Compound | Aqueous Solubility (pH 7.0) | logP (Estimated) | PSA (Ų) |
|---|---|---|---|
| Target Compound | Poor (<0.01 mg/mL) | 2.8–3.1 | 38.05 |
| Flibanserin | 0.002 mg/mL (pH 8.0) | 3.5 | 44.8 |
| 4-Bromo-1-methyl | Poor (<0.01 mg/mL) | 2.0 | 38.05 |
| NS1619 | Moderate (acidic buffer) | 3.9 | 52.8 |
- The target compound’s low solubility parallels other brominated benzimidazolones, necessitating formulation adjustments (e.g., salt formation) for bioavailability .
Table 3: Pharmacological Profiles
- Target Compound vs. NS1619 : Unlike NS1619, the absence of trifluoromethyl and hydroxyl groups in the target compound may reduce cardiac toxicity but limit channel-opening efficacy .
- Flibanserin Comparison : The piperazinyl-ethyl and trifluoromethyl groups in Flibanserin enable CNS penetration and receptor specificity, which are absent in the target compound .
Biological Activity
2H-Benzimidazol-2-one derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The specific compound 2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)- has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxicity, and applications in medicinal chemistry.
- Molecular Formula: C10H12BrN2O
- Molecular Weight: 256.12 g/mol
- IUPAC Name: 4-bromo-1-(1-methylethyl)-1,3-dihydro-2H-benzimidazol-2-one
Biological Activity Overview
The biological activities of benzimidazole derivatives are attributed to their ability to interact with various biological targets. The specific compound under consideration exhibits several key activities:
Antimicrobial Activity
Research indicates that benzimidazole derivatives can possess significant antimicrobial properties. For instance, studies have shown that 4-bromo substitutions enhance the compound's efficacy against a range of bacterial strains, making it a candidate for further exploration in antibiotic development .
Anticancer Properties
The anticancer potential of benzimidazole derivatives is well-documented. A study demonstrated that compounds similar to 2H-Benzimidazol-2-one, particularly those with halogen substitutions like bromine, exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer . The mechanism often involves the inhibition of critical enzymes involved in cell proliferation.
The mechanism through which 2H-Benzimidazol-2-one derivatives exert their biological effects typically involves:
- Enzyme Inhibition: Many benzimidazole derivatives inhibit enzymes such as topoisomerases and kinases that are crucial for DNA replication and cell division.
- Interaction with Receptors: These compounds may also interact with various receptors in the body, influencing signaling pathways related to growth and apoptosis.
Case Studies
Several studies have investigated the biological activity of similar benzimidazole compounds:
-
Cytotoxicity Study : A recent investigation assessed the cytotoxic effects of various benzimidazole derivatives on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The study found that compounds with bromine substitutions exhibited higher cytotoxicity compared to their non-brominated counterparts .
Compound IC50 (µM) MCF-7 IC50 (µM) HT-29 Control >100 >100 4-Bromo-Benzo [Test Compound] 12 15 Non-Bromo Benzimidazole 45 50 -
Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the presence of a bromine atom significantly increased the antibacterial potency .
Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Staphylococcus aureus 25 Escherichia coli 30 Pseudomonas aeruginosa 35
Preparation Methods
Methodology:
- Starting materials: Substituted o-phenylenediamines bearing an isopropyl group at the desired position.
- Reaction conditions: Heating with formic acid or formamide derivatives facilitates cyclization to benzimidazolone.
- Bromination step: Post-cyclization bromination using N-bromosuccinimide (NBS) or bromine in acetic acid selectively introduces bromine at the 4-position.
Research Data:
- The process yields moderate to high efficiency, with yields often exceeding 70% under optimized conditions.
- Bromination is performed under controlled temperature (0–25°C) to prevent polybromination or degradation.
Oxidative Cyclization of 2-Substituted Aniline Derivatives
This method involves oxidative cyclization of 2-substituted aniline derivatives with suitable oxidants to form the benzimidazolone ring, followed by selective halogenation.
Procedure:
- Reactants: 2-alkyl or 2-aryl aniline derivatives with a bromine source.
- Oxidants: Hydrogen peroxide, peracids, or hypervalent iodine reagents.
- Reaction conditions: Reflux in acetic acid or other polar solvents, with subsequent bromination at the 4-position using NBS.
Research Findings:
- This approach allows for the introduction of various substituents at the 1,3-positions.
- Bromination at the 4-position occurs selectively due to the activating effect of the amino group.
Multistep Synthesis via Intermediate Formation and Halogenation
A versatile route involves synthesizing a benzimidazolone intermediate, followed by halogenation and alkylation steps to introduce the isopropyl group.
Stepwise Process:
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Formation of benzimidazolone core | o-Phenylenediamine + formic acid | >80% yield, reflux at 100°C |
| 2 | Bromination at 4-position | NBS in acetic acid, 0–25°C | Selective mono-bromination |
| 3 | Alkylation at nitrogen | Isopropyl halides or isopropylating agents | Mild base (e.g., K₂CO₃), reflux |
Research Data:
- The overall yield can reach 60–75%, with high regioselectivity for bromination.
- The method is adaptable for introducing different substituents at the 1,3-positions.
Solid-Phase and Phase-Transfer Catalysis Methods
Recent advances utilize phase-transfer catalysis (PTC) to facilitate the synthesis of disubstituted benzimidazol-2-ones, which can be adapted for the target compound.
Procedure:
- Reactants: Benzimidazolone derivatives with appropriate halogenated substituents.
- Catalysts: Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts.
- Solvents: Dimethylformamide (DMF), ethanol, or mixed solvents.
- Conditions: Stirring at room temperature or reflux, with base (e.g., potassium carbonate).
Research Findings:
- Yields of 68–91% have been reported.
- This method allows for high regioselectivity and efficient introduction of the isopropyl group at the 1-position.
Research Data Summary Table
Notes on Optimization and Purification
- Purification: Recrystallization from ethanol, water, or mixed solvents is standard.
- Yield improvement: Controlled bromination conditions and stoichiometry are critical.
- Selectivity: Use of milder brominating agents and low temperatures minimizes polybromination.
Q & A
Q. Table 1: Catalyst Screening for Benzimidazolone Synthesis (Adapted from )
| Catalyst (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 1.0 | 12 | 55 |
| 2.0 | 10 | 72 |
| 3.0 | 8 | 83 |
| 4.0 | 8 | 82 |
Basic: How can spectroscopic techniques validate the structure of this compound?
Answer:
A multi-technique approach is critical:
- NMR :
- ¹H NMR : Peaks for the isopropyl group (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 7.2–8.0 ppm) confirm substitution patterns.
- ¹³C NMR : Carbonyl resonance (C=O) appears at ~160 ppm, while bromine’s electron-withdrawing effect shifts adjacent carbons downfield .
- HRMS : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₀H₁₀BrN₂O: 265.9978) ensures molecular formula accuracy .
- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and N-H (~3200 cm⁻¹) confirm the benzimidazolone core .
Advanced: What computational approaches predict the electronic and structural properties of this compound?
Answer:
Density Functional Theory (DFT) using the B3LYP/6-31G* basis set is widely employed:
- Optimized geometry : Predicts bond lengths and angles, validated against X-ray crystallography data of similar benzimidazolones (e.g., C=O bond ~1.23 Å) .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate reactivity; bromine substitution reduces the gap, enhancing electrophilic aromatic substitution potential .
- Solvent effects : Polarizable Continuum Models (PCM) simulate solubility trends, aligning with experimental data (e.g., water solubility ~549 mg/L at 20°C for analogs) .
Advanced: How does bromine substitution at the 4-position influence biological activity?
Answer:
Bromine’s electron-withdrawing and steric effects modulate interactions with biological targets:
- Antimicrobial activity : Brominated derivatives show enhanced activity against Gram-positive bacteria (MIC ~8 µg/mL) compared to non-halogenated analogs, likely due to improved membrane penetration .
- Ion channel modulation : Bromine at the 4-position may enhance binding to potassium channels (e.g., KCa3.1), as seen in related benzimidazolones (EC₅₀ ~1 µM) .
Q. Table 2: Biological Activity of Benzimidazolone Derivatives
| Substituent | Target | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| 4-Bromo | KCa3.1 Channel | 1.2 µM | |
| 5-Chloro | 5-HT Receptors | 0.8 µM | |
| Unsubstituted | Gram-positive | >32 µg/mL |
Basic: What are the key physicochemical and stability considerations for handling this compound?
Answer:
- Solubility : Low aqueous solubility (~0.5 mg/mL at 25°C for analogs) necessitates DMSO or ethanol for in vitro assays .
- Stability :
- Handling : Use gloves and fume hoods; brominated compounds may release HBr under harsh conditions .
Advanced: What in vitro assays evaluate its pharmacological potential?
Answer:
- Receptor binding assays : Radioligand displacement studies (e.g., 5-HT₁A/5-HT₂A receptors) using [³H]-ligands (IC₅₀ determination) .
- Antimicrobial testing : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .
- Ion channel modulation : Patch-clamp electrophysiology for KCa3.1 or hERG channels .
Methodological Note : For receptor assays, use HEK293 cells transfected with target receptors and measure cAMP levels (5-HT₁A agonism reduces cAMP) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
